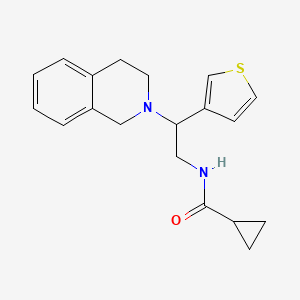
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is an organic compound that falls into the category of heterocyclic compounds due to the presence of the dihydroisoquinoline and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically begins with the formation of key intermediates. One common approach involves the initial synthesis of 3,4-dihydroisoquinoline and thiophene derivatives which are then linked via alkylation or amidation reactions. The synthesis can involve several steps, each requiring specific reaction conditions such as controlled temperatures, pressures, and the use of catalysts to ensure selectivity and yield.
Industrial Production Methods:
For industrial-scale production, process optimization is crucial. This often involves the use of flow chemistry techniques to enhance reaction efficiency and product purity. Advanced catalytic systems and automated reactors are employed to maintain consistent reaction conditions. Purification methods such as crystallization or chromatographic techniques are used to isolate the desired compound.
化学反应分析
Types of Reactions:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo several types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound may react with oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of various oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound, particularly targeting the nitrogen-containing ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially on the thiophene ring, using reagents like halogens or nucleophiles.
Major Products:
The major products formed from these reactions depend on the reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, whereas reduction might yield amines or alcohols.
科学研究应用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a wide array of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: It serves as a ligand in bioorganic chemistry, facilitating the study of enzyme-substrate interactions and protein binding.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities, such as anti-inflammatory or antitumor properties.
Industry: It can be used in the development of novel materials with specific electronic or optical properties due to its heterocyclic structure.
作用机制
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and thiophene rings allow for pi-stacking and hydrogen bonding interactions, which can influence the compound's binding affinity and selectivity. Pathways involved in its mechanism may include modulation of enzyme activity or alteration of receptor signaling.
相似化合物的比较
N-(2-(2,3-dihydrobenzofuran-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
N-(2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
N-(2-(3,4-dihydro-2H-quinolin-2-yl)-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(15-5-6-15)20-11-18(17-8-10-23-13-17)21-9-7-14-3-1-2-4-16(14)12-21/h1-4,8,10,13,15,18H,5-7,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWPTYGPWFZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-tert-butylphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2580084.png)
![1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2580085.png)
![N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2580087.png)
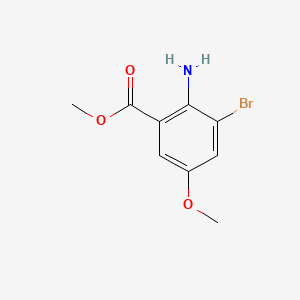
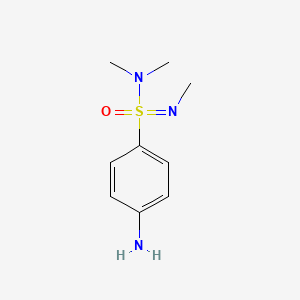
![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)
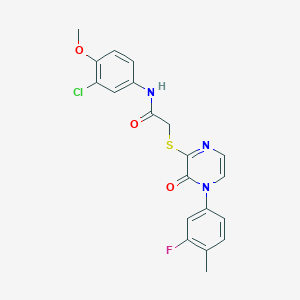
![[5-(3-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2580095.png)
![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)
![N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2580097.png)
![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)

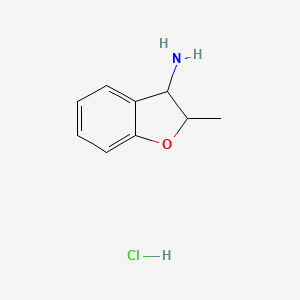
![2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2580107.png)
